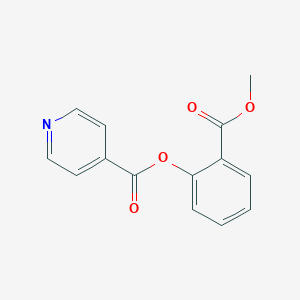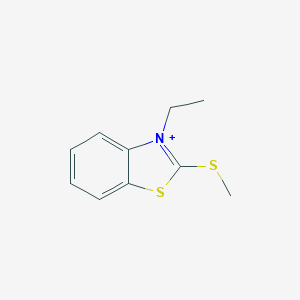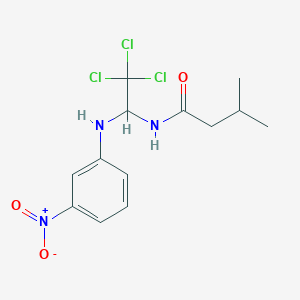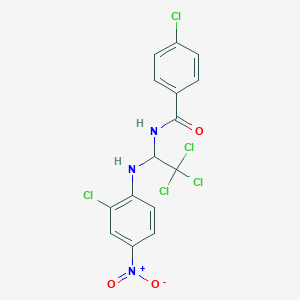![molecular formula C17H10N2O2 B377269 2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione CAS No. 294653-55-7](/img/structure/B377269.png)
2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione” is a chemical compound with the molecular formula C17H10N2O2 . It is a derivative of isoquinoline .
Molecular Structure Analysis
The molecular structure of “2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione” can be inferred from its molecular structure. It has a molecular weight of 274.273 Da .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
These aromatic compounds have gained significant attention for their potential use in pharmaceutical synthesis . They have been used as intermediates for the synthesis of new drugs with different applications .
Herbicides
The compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application.
Colorants and Dyes
The compounds have been used in the production of colorants and dyes . Their ability to absorb and emit light at specific wavelengths makes them useful in this field.
Polymer Additives
They have been used as additives in polymers . For instance, isoquinoline-1,3-dione (IQD) derivatives have been used in the construction of polymers .
Organic Synthesis
These compounds have been used in organic synthesis . They can undergo various chemical reactions, making them versatile building blocks in the synthesis of complex organic molecules.
Photochromic Materials
They have been used in the development of photochromic materials . These are materials that change color in response to light, and these compounds’ light-absorbing properties make them suitable for this application.
Field-Effect Transistors
Isoquinoline-1,3-dione-derived conjugated polymers have been used for field-effect transistors . These polymers showed promising charge transport properties, making them suitable for use in electronic devices .
Bioactive Small Molecules
Substituted isoindolines, which are similar to the compound , are present in many bioactive small molecules . These molecules display a wide array of biological activity, suggesting potential applications in biomedical research .
Eigenschaften
IUPAC Name |
2-pyridin-3-ylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2/c20-16-13-7-1-4-11-5-2-8-14(15(11)13)17(21)19(16)12-6-3-9-18-10-12/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGCPAMAMAAIOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Bromomethyl)imidazo[1,2-a]pyrimidine](/img/structure/B377192.png)

![4-[3-({4-Nitrobenzylidene}amino)propyl]morpholine](/img/structure/B377195.png)
![3-methyl-N-{2,2,2-trichloro-1-[(4-chloro-1-naphthyl)oxy]ethyl}butanamide](/img/structure/B377196.png)

![3-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]butanamide](/img/structure/B377199.png)
![Methyl 4-(2-naphtho[1,2-d][1,3]thiazol-2-ylvinyl)phenyl ether](/img/structure/B377200.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377202.png)



![N-[1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl]-4-methyl-benzamide](/img/structure/B377211.png)